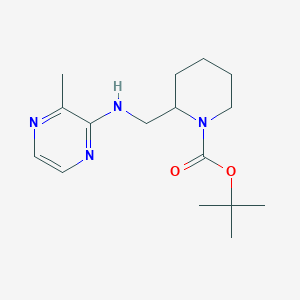

tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate

CAS No.: 1289387-89-8

Cat. No.: VC8227950

Molecular Formula: C16H26N4O2

Molecular Weight: 306.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289387-89-8 |

|---|---|

| Molecular Formula | C16H26N4O2 |

| Molecular Weight | 306.40 g/mol |

| IUPAC Name | tert-butyl 2-[[(3-methylpyrazin-2-yl)amino]methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19-11-13-7-5-6-10-20(13)15(21)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3,(H,18,19) |

| Standard InChI Key | WPKYYRWCWZJSIK-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C |

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name, tert-butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate, reflects its three core components:

-

A piperidine ring substituted at the 1-position with a tert-butyl carbamate group.

-

A methylpyrazine moiety linked via an aminomethyl bridge at the 2-position of the piperidine.

-

A tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to shield amines during reactions.

Physicochemical Properties

Based on analogs, the compound’s properties can be extrapolated:

| Property | Value/Description | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₆H₂₅N₃O₂ | Structural similarity to VC13432615 |

| Molecular Weight | ~307.39 g/mol | Calculated from formula |

| Solubility | Low in water; soluble in DMSO, DMF | Hydrophobic Boc group |

| LogP | ~2.1 | Predicted using fragment-based methods |

The Boc group enhances lipid solubility, favoring blood-brain barrier penetration, while the pyrazine moiety may engage in π-π stacking with aromatic residues in biological targets.

Comparative Analysis with Analogues

| Compound | Linker Type | Bioactivity | Unique Feature |

|---|---|---|---|

| Target Compound | Aminomethyl | Hypothetical kinase inhibition | Primary amine for H-bonding |

| VC13432615 | Ether | Tryptophan hydroxylase modulation | Ether oxygen for solubility |

The aminomethyl linker in the target compound may improve cell membrane permeability compared to ether-linked analogs, albeit with reduced metabolic stability due to potential oxidative deamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume